molecular formula C11H11ClO4 B1445700 Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate CAS No. 1423026-12-3

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Cat. No. B1445700
M. Wt: 242.65 g/mol
InChI Key: KTOABCRNHOSVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate” is an organic compound with the chemical formula C11H11ClO4 . It belongs to the class of benzoates, which are organic compounds that contain a benzene ring.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate” is a white to light yellow solid. It has a molecular weight of 242.66 g/mol .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Indole derivatives, which are structurally similar to your compound, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : Researchers synthesize a variety of indole derivatives and test them for these activities .
    • Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Gefitinib

    • Application : Methyl 3-hydroxy-4-methoxybenzoate, a compound similar to yours, has been used in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .
    • Methods : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
    • Results : This novel synthetic route produced overall yields as high as 37.4% .
  • Synthesis of Selected Alkaloids

    • Application : Indole derivatives, which are structurally similar to your compound, are prevalent moieties present in selected alkaloids .
    • Methods : The Fischer indole synthesis of hydrazine using HOAc/HCl under reflux .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize a variety of indole derivatives and test them for these activities .
    • Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Production of Plastics, Adhesives, and Coatings

    • Application : m-Aryloxy phenols, which are structurally similar to your compound, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
    • Methods : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Results : The use of m-Aryloxy phenols in these applications has been shown to enhance the performance and longevity of the resulting products .
  • Synthesis of (+/−)-Vibralactone

    • Application : Methyl 2-methoxybenzoate, a compound similar to yours, has been used in the synthesis of (+/−)-vibralactone .
    • Methods : The process involves a FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions .
    • Results : This method has been successfully used to synthesize (+/−)-vibralactone .
  • Synthesis of Indole Derivatives

    • Application : Indole derivatives, which are structurally similar to your compound, are prevalent moieties present in selected alkaloids .
    • Methods : The Fischer indole synthesis of hydrazine using HOAc/HCl under reflux .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize a variety of indole derivatives and test them for these activities .
    • Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Production of Plastics, Adhesives, and Coatings

    • Application : m-Aryloxy phenols, which are structurally similar to your compound, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
    • Methods : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Results : The use of m-Aryloxy phenols in these applications has been shown to enhance the performance and longevity of the resulting products .
  • Synthesis of (+/−)-Vibralactone

    • Application : Methyl 2-methoxybenzoate, a compound similar to yours, has been used in the synthesis of (+/−)-vibralactone .
    • Methods : The process involves a FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions .
    • Results : This method has been successfully used to synthesize (+/−)-vibralactone .

properties

IUPAC Name

methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOABCRNHOSVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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